6,8-Dimethoxy-1,5-naphthyridin-4-ol
Description
6,8-Dimethoxy-1,5-naphthyridin-4-ol is a bicyclic aromatic heterocyclic compound featuring a naphthyridine core substituted with methoxy groups at positions 6 and 8 and a hydroxyl group at position 3. The hydroxyl group enables hydrogen bonding, while the methoxy substituents modulate electron density across the aromatic system. Such characteristics make it a valuable scaffold in medicinal chemistry and organic synthesis, particularly for exploring tautomerism and pharmacophore development .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,8-dimethoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-8(15-2)12-9-6(13)3-4-11-10(7)9/h3-5H,1-2H3,(H,11,13) |
InChI Key |
SWQHTESYKCFRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1NC=CC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,5-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethoxypyridine with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 6,8-Dimethoxy-1,5-naphthyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy groups at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 6,8-dimethoxy-1,5-naphthyridin-4-one.
Reduction: Formation of 6,8-dimethoxy-1,5-dihydronaphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
6,8-Dimethoxy-1,5-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of 6,8-Dimethoxy-1,5-naphthyridin-4-ol and Analogues
| Compound Name | Substituents | Core Structure | Key Properties/Reactivity | Biological Relevance |
|---|---|---|---|---|
| 6,8-Dimethoxy-1,5-naphthyridin-4-ol | 6-OCH₃, 8-OCH₃, 4-OH | 1,5-Naphthyridine | High polarity, tautomerism potential | Under investigation |
| 4,8-Dimethoxy-1,5-naphthyridine (8) | 4-OCH₃, 8-OCH₃ | 1,5-Naphthyridine | Thermally rearranges to N,N-dimethyl | Model for tautomerism studies |
| 1,5-Dimethyl-1,5-naphthyridine-4,8-dione (4) | 1-NCH₃, 5-NCH₃, 4,8-O | 1,5-Naphthyridinedione | Stable dione form, no tautomerism | Synthetic intermediate |
| 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol | 3-F, 6-OCH₃, 4-OH | 1,5-Naphthyridine | Enhanced electronegativity, halogen interactions | Potential pharmacophore |
| 4-Iodo-1,5-naphthyridin-3-ol | 4-I, 3-OH | 1,5-Naphthyridine | Heavy atom effects, cross-coupling utility | Medicinal chemistry candidate |
Detailed Analysis
Tautomerism and Stability
- 4,8-Dimethoxy-1,5-naphthyridine (8) : This O,O-dimethyl derivative undergoes thermal rearrangement to the N,N-dimethyl dione (4), highlighting the thermodynamic preference for N-substitution over O-substitution in the naphthyridine system . In contrast, 6,8-Dimethoxy-1,5-naphthyridin-4-ol retains its O-substituents due to the stabilizing effect of the hydroxyl group, which may participate in intramolecular hydrogen bonding, reducing rearrangement propensity.
Electronic and Solubility Profiles
- This compound’s similarity score (0.82 to the target compound) suggests overlapping pharmacophoric features but distinct electronic profiles .
- 4-Iodo-1,5-naphthyridin-3-ol : The iodine atom enhances molecular weight and polarizability, favoring interactions in hydrophobic pockets. Its hydroxyl group at position 3 (vs. 4 in the target compound) may alter hydrogen-bonding patterns and pKa values, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
